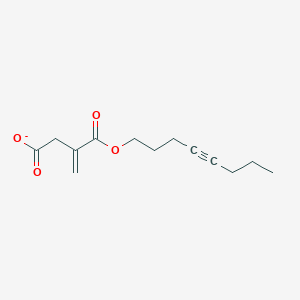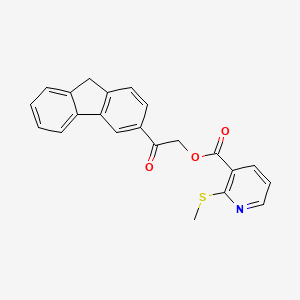
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate is an organic compound that features a unique combination of functional groups, including an alkyne, an ester, and an alkene. This compound is of interest in organic synthesis due to its potential reactivity and versatility in forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate typically involves the esterification of but-3-enoic acid with oct-4-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The alkene group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.
Substitution: Halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl) are used for electrophilic addition reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated alkenes.
Aplicaciones Científicas De Investigación
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate involves its reactivity with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds. The ester group can be hydrolyzed to release the corresponding acid and alcohol. The alkene group can participate in polymerization reactions, forming polymers with unique properties .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromine atom instead of an alkyne group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole moiety and is used in the synthesis of biologically active natural products.
Propiedades
Fórmula molecular |
C13H17O4- |
|---|---|
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
3-oct-4-ynoxycarbonylbut-3-enoate |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-13(16)11(2)10-12(14)15/h2-4,7-10H2,1H3,(H,14,15)/p-1 |
Clave InChI |
FWVKMINCOXJSPQ-UHFFFAOYSA-M |
SMILES canónico |
CCCC#CCCCOC(=O)C(=C)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)


